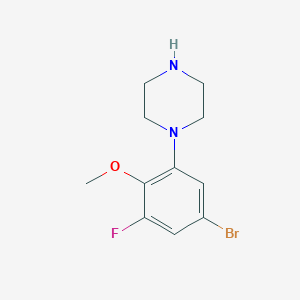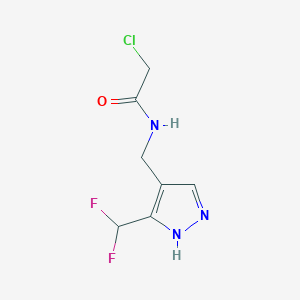![molecular formula C14H12O3S B13539923 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group linked to a hydroxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxythiophenol and 4-formylbenzoic acid.
Formation of Intermediate: The 2-hydroxythiophenol reacts with 4-formylbenzoic acid under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product, 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Ethers, esters.
Wissenschaftliche Forschungsanwendungen
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to the presence of the hydroxyphenyl group, which can donate electrons to neutralize free radicals. Additionally, the sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-{[(2-Hydroxyphenyl)thio]methyl}benzoic acid: Similar structure but with a thioether linkage.
4-{[(2-Hydroxyphenyl)selanyl]methyl}benzoic acid: Contains a selenium atom instead of sulfur.
4-{[(2-Hydroxyphenyl)amino]methyl}benzoic acid: Features an amino group instead of a sulfanyl group.
Uniqueness
4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Eigenschaften
Molekularformel |
C14H12O3S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
4-[(2-hydroxyphenyl)sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C14H12O3S/c15-12-3-1-2-4-13(12)18-9-10-5-7-11(8-6-10)14(16)17/h1-8,15H,9H2,(H,16,17) |
InChI-Schlüssel |
MQWMQIPSRHKJDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)O)SCC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



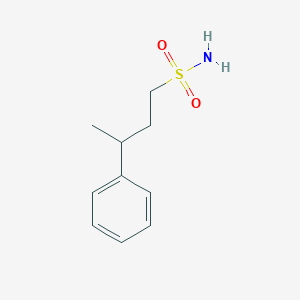
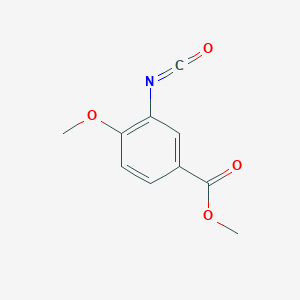

![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
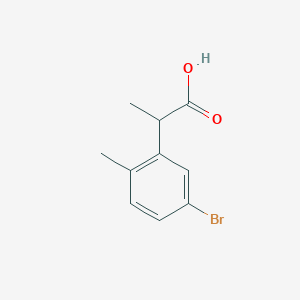
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)
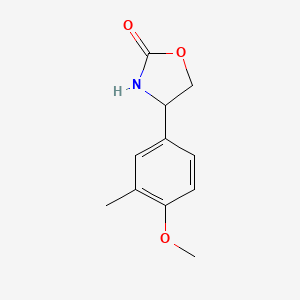
![(2R,3R)-3-(chloromethyl)-2-[3-(trifluoromethyl)phenyl]oxane](/img/structure/B13539910.png)

